molecular formula C8H5NOS2 B13182046 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde

3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde

Cat. No.: B13182046
M. Wt: 195.3 g/mol
InChI Key: VHIRSBWRGDHWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the condensation of 5-acetylthiazole with 2-formyl thiophene. This reaction is followed by heterocyclization using hydrazine and thiosemicarbazide under different conditions to yield the desired product . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: 3-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.

    Reduction: 3-(1,3-Thiazol-5-yl)thiophene-2-methanol.

    Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate enzyme activity and receptor interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiazole and thiophene rings, which confer a combination of properties from both heterocycles. This dual functionality makes it a versatile compound in medicinal chemistry and material science.

Properties

Molecular Formula

C8H5NOS2

Molecular Weight

195.3 g/mol

IUPAC Name

3-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H5NOS2/c10-4-8-6(1-2-11-8)7-3-9-5-12-7/h1-5H

InChI Key

VHIRSBWRGDHWAS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C2=CN=CS2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.